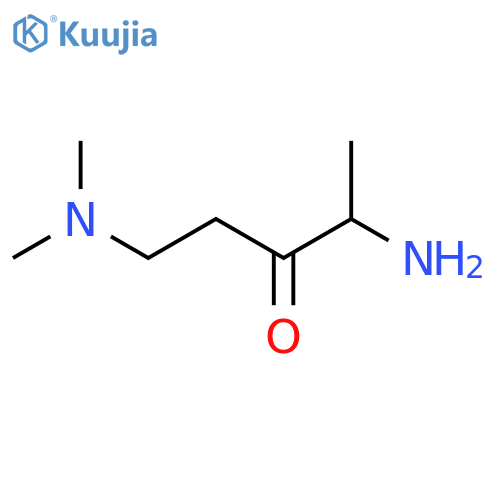Cas no 1496947-62-6 (4-amino-1-(dimethylamino)pentan-3-one)

1496947-62-6 structure
商品名:4-amino-1-(dimethylamino)pentan-3-one
4-amino-1-(dimethylamino)pentan-3-one 化学的及び物理的性質
名前と識別子
-
- 4-amino-1-(dimethylamino)pentan-3-one
- 1496947-62-6
- EN300-1768799
-
- インチ: 1S/C7H16N2O/c1-6(8)7(10)4-5-9(2)3/h6H,4-5,8H2,1-3H3
- InChIKey: FSNGHMNNFXXQQE-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)N)CCN(C)C
計算された属性
- せいみつぶんしりょう: 144.126263138g/mol
- どういたいしつりょう: 144.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 46.3Ų
4-amino-1-(dimethylamino)pentan-3-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1768799-1.0g |
4-amino-1-(dimethylamino)pentan-3-one |
1496947-62-6 | 1g |
$1172.0 | 2023-05-26 | ||
| Enamine | EN300-1768799-0.1g |
4-amino-1-(dimethylamino)pentan-3-one |
1496947-62-6 | 0.1g |
$1031.0 | 2023-09-20 | ||
| Enamine | EN300-1768799-0.05g |
4-amino-1-(dimethylamino)pentan-3-one |
1496947-62-6 | 0.05g |
$983.0 | 2023-09-20 | ||
| Enamine | EN300-1768799-5g |
4-amino-1-(dimethylamino)pentan-3-one |
1496947-62-6 | 5g |
$3396.0 | 2023-09-20 | ||
| Enamine | EN300-1768799-0.25g |
4-amino-1-(dimethylamino)pentan-3-one |
1496947-62-6 | 0.25g |
$1078.0 | 2023-09-20 | ||
| Enamine | EN300-1768799-10.0g |
4-amino-1-(dimethylamino)pentan-3-one |
1496947-62-6 | 10g |
$5037.0 | 2023-05-26 | ||
| Enamine | EN300-1768799-0.5g |
4-amino-1-(dimethylamino)pentan-3-one |
1496947-62-6 | 0.5g |
$1124.0 | 2023-09-20 | ||
| Enamine | EN300-1768799-10g |
4-amino-1-(dimethylamino)pentan-3-one |
1496947-62-6 | 10g |
$5037.0 | 2023-09-20 | ||
| Enamine | EN300-1768799-5.0g |
4-amino-1-(dimethylamino)pentan-3-one |
1496947-62-6 | 5g |
$3396.0 | 2023-05-26 | ||
| Enamine | EN300-1768799-2.5g |
4-amino-1-(dimethylamino)pentan-3-one |
1496947-62-6 | 2.5g |
$2295.0 | 2023-09-20 |
4-amino-1-(dimethylamino)pentan-3-one 関連文献
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
1496947-62-6 (4-amino-1-(dimethylamino)pentan-3-one) 関連製品
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
